Product packaging for 6-Pentyl-1,3-benzothiazol-2-amine(Cat. No.:CAS No. 191719-16-1)

6-Pentyl-1,3-benzothiazol-2-amine

Cat. No.: B069529
CAS No.: 191719-16-1
M. Wt: 220.34 g/mol
InChI Key: RYTCKXZGRBUTSK-UHFFFAOYSA-N
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Description

6-Pentyl-1,3-benzothiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of new therapeutic agents for central nervous system (CNS) disorders. Research Applications and Value This compound belongs to the 2-aminobenzothiazole class, a versatile scaffold renowned for its diverse pharmacological activities. Its core structure is a key building block for synthesizing more complex molecules and is extensively studied in preclinical research for its potential anticonvulsant properties. Researchers utilize this compound in established animal seizure models, such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to evaluate and understand its efficacy and mechanism of action . Beyond anticonvulsant studies, the benzothiazole core is associated with a broad spectrum of other biological activities, including antimicrobial, antifungal, and antitumor effects, making it a valuable template for lead compound development in multiple research areas . Handling and Usage For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling practices and comply with all applicable local and national regulatory requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2S B069529 6-Pentyl-1,3-benzothiazol-2-amine CAS No. 191719-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pentyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-2-3-4-5-9-6-7-10-11(8-9)15-12(13)14-10/h6-8H,2-5H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTCKXZGRBUTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 6-Pentyl-1,3-benzothiazol-2-amine, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons on the benzothiazole (B30560) ring system and the aliphatic protons of the pentyl chain. Based on analyses of similar 6-substituted 2-aminobenzothiazoles, the aromatic protons are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The pentyl group protons would resonate in the upfield region, with the terminal methyl group appearing as a triplet around δ 0.9 ppm and the methylene (B1212753) groups as multiplets between δ 1.3 and 2.6 ppm. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbons of the benzothiazole core and the pentyl substituent. The C2 carbon, being attached to two nitrogen atoms and a sulfur atom, is expected to have a chemical shift in the range of δ 165-170 ppm. The aromatic carbons would resonate between δ 110 and 150 ppm. The aliphatic carbons of the pentyl chain would appear in the upfield region, typically from δ 14 to 35 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic H (C4-H)~7.5-7.7~120-125
Aromatic H (C5-H)~7.1-7.3~125-130
Aromatic H (C7-H)~7.3-7.5~115-120
Amine H (NH₂)Broad, ~5.0-7.0-
Pentyl CH₂ (α)~2.6 (t)~35
Pentyl CH₂ (β, γ, δ)~1.3-1.7 (m)~22-32
Pentyl CH₃ (ε)~0.9 (t)~14
Benzothiazole C2-~168
Benzothiazole C3a-~130
Benzothiazole C4-~122
Benzothiazole C5-~126
Benzothiazole C6-~140
Benzothiazole C7-~121
Benzothiazole C7a-~148

Note: These are predicted values based on analogous compounds and may vary from experimental results.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring would be observed around 1630-1650 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the pentyl group would be seen just below 3000 cm⁻¹. The C-S stretching vibration is expected in the range of 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the benzothiazole ring system are often strong in the Raman spectrum. The C-S and C=N stretching vibrations would also be observable.

Interactive Table: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FTIR)Expected Wavenumber (cm⁻¹) (Raman)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500Weak or absent
Aromatic C-HStretch> 3000Strong
Aliphatic C-H (Pentyl)Stretch< 3000Strong
Imine (C=N)Stretch1630 - 1650Moderate to strong
Aromatic C=CStretch1450 - 1600Strong
Thioether (C-S)Stretch600 - 800Moderate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₁₂H₁₆N₂S), the expected exact mass is approximately 220.1034 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 220. The fragmentation pattern would likely involve the loss of the pentyl chain. A prominent fragment would be expected from the cleavage of the benzylic C-C bond of the pentyl group, leading to the loss of a butyl radical (•C₄H₉) and the formation of a stable benzylic carbocation. Other fragments may arise from the cleavage of the benzothiazole ring.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available, data from the closely related 6-methoxy-1,3-benzothiazol-2-amine reveals important structural features that can be extrapolated. nih.gov

The benzothiazole ring system is expected to be essentially planar. nih.gov In the solid state, molecules of this compound would likely pack in a way that is influenced by hydrogen bonding between the amine groups of adjacent molecules, forming dimers or extended networks. nih.gov The pentyl chain, being flexible, may adopt various conformations to optimize packing efficiency.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzothiazole core is a chromophore that absorbs UV radiation. The spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π→π* and n→π* transitions. Based on data for other 2-aminobenzothiazole (B30445) derivatives, absorption maxima are typically observed in the range of 250-350 nm. mdpi.com The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the benzothiazole ring. The photophysical properties, such as fluorescence, would also be of interest, as many benzothiazole derivatives are known to be fluorescent. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level. nih.gov For 2-aminobenzothiazole (B30445) derivatives, docking studies have been crucial in exploring their interactions with various therapeutic targets, particularly in cancer and infectious diseases. nih.govnih.govnih.gov

The 2-aminobenzothiazole scaffold is adept at forming various types of interactions within a protein's active site. These include hydrogen bonds (acting as both donor and acceptor), π-π stacking, and van der Waals contacts, which contribute to the stability of the ligand-protein complex and its inhibitory activity. nih.gov

A prominent target for these compounds is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. nih.gov Docking studies of novel 2-aminobenzothiazole derivatives into the ATP binding site of PI3Kγ (PDB: 7JWE) have been performed to predict their binding affinity and orientation. nih.govacs.org The validation of such docking protocols often involves redocking a co-crystallized ligand and ensuring the root-mean-square deviation (RMSD) is below a threshold of 2.0 Å, which indicates a reliable prediction. nih.govacs.org

The table below shows representative docking results for a series of 2-aminobenzothiazole compounds against the PI3Kγ enzyme.

CompoundLibDock ScoreHydrogen BondsInteracting Residues
VL11201 (co-crystallized)134.463Val828, Tyr813, Met752
OMS1114.332Val828, Ser751
OMS2115.822Val828, Ser751
OMS5114.712Val828, Ser751
OMS14126.933Val828, Tyr813, Asp911

This table presents docking scores and key interactions of 2-aminobenzothiazole derivatives with the PI3Kγ active site, highlighting the importance of specific residues in ligand binding. nih.gov

Other targets investigated for 2-aminobenzothiazole derivatives include:

VEGFR-2 Kinase: Docking of derivatives has identified key interactions, and structure-activity relationship (SAR) studies suggest that substituting the benzothiazole (B30560) with other aryl groups can significantly reduce anti-angiogenic activity. nih.gov

DNA Gyrase: In the context of antimicrobial agents, docking studies have been used to predict the binding of benzothiazole derivatives to bacterial targets like DNA gyrase (PDB: 3G75). nih.gov

p56lck: For cancer treatment, benzothiazole-thiazole hybrids have been designed and docked into the p56lck kinase to understand their binding patterns and inhibitory potential. biointerfaceresearch.com

These simulations provide a rational basis for designing more potent and selective inhibitors by modifying the ligand structure to optimize interactions with key residues in the target's binding site. nih.govbiointerfaceresearch.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing detailed information about the conformational dynamics of a ligand-protein complex and assessing its stability. researchgate.netacs.org

Once a promising binding pose is identified through docking, an MD simulation is often run for a significant duration (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex. researchgate.net Key analyses performed during MD simulations include calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD profile over the simulation time suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. acs.org

MD simulations have been used to validate the stability of complexes formed between benzothiazole derivatives and their targets, such as acetylcholinesterase, a key enzyme in Alzheimer's disease research. acs.org These studies confirm that the interactions predicted by docking, including hydrogen bonds and hydrophobic contacts with critical amino acid residues, are maintained throughout the simulation, reinforcing the potential of these compounds as stable inhibitors. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Group-based QSAR (GQSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiolscigroup.us The primary goal of QSAR is to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govscholars.direct

QSAR models are built using a set of molecules with known activities (the training set) and are validated using an external set of compounds (the test set). nih.gov The process involves calculating various molecular descriptors that quantify the physicochemical properties of the molecules, such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges derived from DFT calculations. biolscigroup.us

Steric/Topological Descriptors: Molecular weight, volume, and descriptors related to the spatial arrangement of atoms. mdpi.com

Hydrophobic Descriptors: LogP, which describes the lipophilicity of the molecule. researchgate.net

For benzazole derivatives, QSAR models have been developed to understand the structural requirements for antiproliferative activity against various cancer cell lines. mdpi.com One study on halogen- and amidino-substituted benzazoles found that their activity against T-cell lymphoma (HuT78) cells was dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com The statistical quality of a QSAR model is assessed by parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). A high value for these parameters indicates a robust and predictive model. nih.govbiolscigroup.us

For example, a QSAR model for a series of benzimidazole (B57391) derivatives against Haemonchus contortus yielded the following equation: pIC₅₀ = -0.12(μ) - 0.23(EHOMO) - 0.45(q-) + C This model, with an R² of 0.917 and a Q²cv of 0.916, indicates that lower values of the dipole moment (μ), HOMO energy, and the smallest negative charge (q⁻) are favorable for increased anthelmintic activity. biolscigroup.us

In Silico Design and Virtual Screening Methodologies

In silico design and virtual screening are computational strategies that leverage molecular modeling techniques to identify promising new drug candidates from large chemical libraries. researchgate.netresearchgate.net These methods are integral to modern drug discovery, allowing researchers to prioritize which compounds to synthesize and test experimentally, thereby saving time and resources. nih.govnih.gov

Virtual screening can be broadly categorized into two types:

Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the biological target. Large libraries of compounds are docked into the target's binding site, and molecules are ranked based on their predicted binding affinity and interactions. nih.gov This has been a key strategy in developing 2-aminobenzothiazole derivatives as inhibitors for targets like EGFR and VEGFR-2. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the properties of known active ligands to find other molecules with similar features. This can involve searching for compounds with similar shapes, pharmacophores, or physicochemical properties.

The process of in silico design often involves an iterative cycle. Initially, a lead compound, which could be a 2-aminobenzothiazole derivative, is identified. Computational tools are then used to suggest modifications to its structure to enhance activity or improve its ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. researchgate.net These newly designed virtual compounds are then evaluated using docking and QSAR models before being selected for synthesis. nih.govnih.gov For example, the design of thiazolidinone-based benzothiazole derivatives as inhibitors of α-amylase and α-glucosidase was guided by in silico studies, leading to the identification of compounds with activity significantly better than the standard drug, acarbose. nih.gov

Biological Activity Profiling and Mechanistic Insights in Vitro Investigations

Antimicrobial Activity Studies

The search for novel antimicrobial agents is a critical endeavor in the face of rising drug resistance. Benzothiazole (B30560) derivatives have been extensively studied for their potential to combat various pathogens.

Derivatives of 2-aminobenzothiazole (B30445) have shown promise as antibacterial agents. scholarsresearchlibrary.com While specific studies focusing solely on the 6-pentyl variant are part of broader research, the general class of 6-substituted-1,3-benzothiazol-2-amines has been synthesized and evaluated for antibacterial properties. researchgate.netnih.gov These compounds are often tested against a panel of both Gram-positive and Gram-negative bacteria. For instance, various N-substituted (benzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amines have been synthesized and screened for their activity against representative bacterial strains. ijrpc.com The general consensus is that the benzothiazole scaffold is a viable starting point for the development of new antibacterial drugs. nih.gov

Antibacterial Activity of Benzothiazole Derivatives
Compound ClassBacterial Strains TestedGeneral FindingsReference
6-substituted-1,3-benzothiazol-2-aminesGram-positive and Gram-negative bacteriaDemonstrated antibacterial potential. researchgate.netnih.gov
N-substituted (benzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-aminesRepresentative bacterial strainsScreened for antibacterial activity. ijrpc.com

Similar to their antibacterial action, benzothiazole derivatives have been investigated for their antifungal capabilities. researchgate.netresearchgate.net The 2-aminobenzothiazole structure is a key component in many compounds screened for antifungal activity. For example, 2-amino-6-methyl-benzothiazole has been specifically synthesized and evaluated for this purpose. scholarsresearchlibrary.com The mechanism of action for some antifungal agents involves the disruption of sterol biosynthesis, a critical process for maintaining the integrity of fungal cell membranes. While the direct interference of 6-pentyl-1,3-benzothiazol-2-amine with sterol biosynthesis requires more specific investigation, the broader class of benzothiazoles has shown activity against various fungal pathogens. researchgate.net

Antifungal Activity of Benzothiazole Derivatives
Compound Class/DerivativeFungal Strains TestedGeneral FindingsReference
6-substituted-1,3-benzothiazol-2-aminesPathogenic fungal strainsDemonstrated antifungal potential. researchgate.net
2-amino-6-methyl-benzothiazoleNot specifiedSynthesized and evaluated for antifungal activity. scholarsresearchlibrary.com

The therapeutic arsenal (B13267) against parasitic diseases, such as African trypanosomiasis, is limited, prompting the search for new effective compounds. nih.gov Benzothiazole derivatives have shown significant potential in this area. nih.gov Specifically, bis-6-amidino-benzothiazole derivatives have been synthesized and shown to possess potent trypanocidal activity in vitro. nih.govresearchgate.net One such derivative exhibited sub-nanomolar potency against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.govresearchgate.net The proposed mechanism for some of these compounds involves uptake by the parasite through endocytosis, leading to their accumulation in the lysosome. nih.govresearchgate.net

Antineoplastic/Anticancer Activity and Target Modulation

The development of novel anticancer agents is a major focus of medicinal chemistry, and benzothiazole derivatives have demonstrated promising activity in this field. scholarsresearchlibrary.comresearchgate.net

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control DNA topology and are validated targets for antibacterial drugs. nih.govnih.gov Benzothiazole-based inhibitors of these enzymes have emerged as a promising class of antibacterial agents. nih.gov While the primary application is antibacterial, the inhibition of topoisomerases is also a strategy in cancer therapy. Certain benzothiazole derivatives have been identified as novel bacterial topoisomerase inhibitors (NBTIs) that can potently inhibit both E. coli DNA gyrase and topoisomerase IV. nih.gov This dual-targeting mechanism is a desirable feature in overcoming drug resistance.

Inhibition of DNA Gyrase and Topoisomerase IV by Benzothiazole Derivatives
Compound ClassEnzyme TargetGeneral FindingsReference
Benzothiazole-based inhibitorsDNA gyrase and Topoisomerase IVPotent inhibition of both enzymes. nih.gov
Novel Bacterial Topoisomerase Inhibitors (NBTIs)E. coli DNA gyrase and Topoisomerase IVPotent dual-targeting inhibition. nih.gov

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. nih.govresearchgate.net As such, Hsp90 has become an attractive target for cancer therapy. researchgate.net While specific data on this compound as an Hsp90 inhibitor is not detailed in the provided context, the broader class of purine-scaffold inhibitors, which can incorporate benzothiazole moieties, has been explored. nih.gov For these compounds, the substitution at various positions on the benzothiazole ring can significantly impact their inhibitory activity. nih.gov For instance, in one series, increasing the alkyl chain length to a pentyl group at a specific position was found to decrease activity, highlighting the importance of specific structural features for optimal Hsp90 inhibition. nih.gov

Tyrosine Kinase Inhibition

The 2-aminobenzothiazole core is a recognized scaffold in the development of tyrosine kinase inhibitors, which are crucial in oncology. Derivatives of this structure have been shown to inhibit various members of this enzyme family. For instance, a series of 2-amino-6-carboxamidobenzothiazoles demonstrated potent inhibitory activity against Lymphocyte-specific protein tyrosine kinase (Lck), a key signaling molecule in T-cells. nih.gov

Furthermore, the versatility of the 2-aminobenzothiazole structure allows for its adaptation to target different kinases. Through isosteric replacement of a central phenyl ring with the benzothiazole scaffold, researchers developed derivatives that act as dual inhibitors of BRAFV600E and CRAF kinases, which are critical components of the MAPK signaling pathway implicated in various cancers. nih.gov The 2-aminobenzothiazole nucleus typically occupies the adenine-binding region of the kinase, forming key hydrogen bond interactions with hinge region residues. nih.gov Other research has successfully targeted receptor tyrosine kinases, with derivatives showing inhibitory action against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Colony-Stimulating Factor 1 Receptor (CSF1R), highlighting the scaffold's broad applicability in developing targeted anticancer agents. nih.gov

Anti-Inflammatory Activity Assessments and Mechanistic Pathways

The anti-inflammatory properties of benzothiazole derivatives are well-documented. The primary mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator in the production of pro-inflammatory prostaglandins. nih.govnih.gov The inhibition of COX-2 reduces the synthesis of prostaglandins, thereby mitigating pain and inflammation. nih.govyoutube.com

Mechanistic studies reveal that the anti-inflammatory effects also stem from the downregulation of pro-inflammatory cytokines. For example, certain benzothiazole derivatives have been observed to decrease the activity of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com The inhibition of these cytokines can occur through the modulation of critical signaling pathways such as the NF-κB pathway, a central regulator of inflammatory responses. nih.gov Some evidence also suggests that the anti-inflammatory actions of the 2-aminobenzothiazole nucleus may involve the inhibition of bradykinin (B550075) B2 receptors, although this remains a less explored mechanism.

Enzyme Inhibition Profiles

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary strategy for treating the symptoms of Alzheimer's disease. The 2-aminobenzothiazole scaffold has been identified as a promising framework for developing potent AChE inhibitors. acs.org A study involving a series of newly synthesized benzothiazole derivatives identified several compounds with significant, dual inhibitory activity against both AChE and Butyrylcholinesterase (BuChE). nih.gov

Compounds with dimethylaminoethyl and dimethylaminopropyl side chains showed AChE inhibition comparable to the standard drug Donepezil. nih.gov Molecular docking studies of active compounds revealed crucial interactions with amino acid residues in both the catalytic active site (CAS) and peripheral anionic site (PAS) of the AChE enzyme, including hydrogen bonds with residues like Tyr124, Tyr337, and Tyr341, and pi-alkyl interactions with Trp86 and Trp286. nih.gov The most potent derivatives from this research demonstrated IC₅₀ values in the nanomolar range, underscoring the potential of this chemical class in the development of new anti-Alzheimer's agents. nih.gov

Inhibitory Activity of Benzothiazole Derivatives against Cholinesterases nih.gov
CompoundAChE IC₅₀ (nM)BuChE IC₅₀ (nM)
4a56.3 ± 2.5256.1 ± 11.0
4d89.6 ± 3.2241.8 ± 9.7
4f23.4 ± 1.1167.5 ± 8.0
4g36.7 ± 1.4-
4h64.9 ± 2.9295.5 ± 13.0
4k102.5 ± 4.8324.7 ± 15.1
4m27.8 ± 1.0198.8 ± 8.8
4n42.1 ± 1.8-
Donepezil (Standard)20.1 ± 1.4236.5 ± 10.5

Monoamine oxidase B (MAO-B) inhibitors are utilized in the treatment of Parkinson's disease to prevent the breakdown of dopamine. The 2-aminobenzothiazole framework has proven effective for designing dual-target inhibitors, acting on both cholinesterases and MAO-B. nih.gov In a comprehensive study, several benzothiazole derivatives were found to be potent and selective inhibitors of MAO-B over the MAO-A isoform. nih.gov

The most active compound in the series, compound 4f, exhibited an IC₅₀ value for MAO-B inhibition that was comparable to the reference drug selegiline. nih.gov Molecular modeling suggests that these compounds fit well within the active site of the MAO-B enzyme, with notable interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov This dual-inhibitory profile is a highly sought-after characteristic for developing therapies for complex neurodegenerative diseases like Alzheimer's, which often involve multiple pathological pathways.

Inhibitory Activity of Benzothiazole Derivatives against MAO-B nih.gov
CompoundMAO-B IC₅₀ (nM)
4a67.4 ± 3.1
4d109.7 ± 4.3
4f40.3 ± 1.7
4h85.1 ± 3.8
4k124.3 ± 5.8
4m56.7 ± 2.2
Selegiline (Standard)37.4 ± 1.6

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Benzothiazole derivatives, particularly those incorporating a sulfonamide group, are potent inhibitors of several human CA isoforms. nih.govtandfonline.com

Studies have demonstrated that these compounds can selectively inhibit tumor-associated isoforms like hCA IX and XII over the cytosolic, off-target isoforms hCA I and II. nih.govtandfonline.com The inhibitory constants (Kᵢ) for these derivatives often fall within the micromolar to low nanomolar range. nih.gov For example, a series of N-(benzo[d]thiazol-2-yl)benzenesulfonamides showed Kᵢ values against hCA II ranging from 11.2 nM to over 10,000 nM, depending on the substitution pattern on the benzothiazole and benzenesulfonamide (B165840) rings. tandfonline.com The primary sulfonamide moiety is crucial for activity, binding to the zinc ion within the enzyme's active site. nih.gov

Inhibition Constants (Kᵢ) of N-(benzo[d]thiazol-2-yl)benzenesulfonamide Derivatives against hCA II tandfonline.com
CompoundSubstitutionhCA II Kᵢ (nM)
1H11.2
24-CH₃25.4
34-OCH₃89.6
44-F104.5
54-Cl34.5
64-Br29.7
Acetazolamide (Standard)-12.1

Receptor Ligand Binding and Modulation

The ability of 2-aminobenzothiazole derivatives to interact with G-protein coupled receptors (GPCRs) and other receptors is an emerging area of research. While direct binding data for this compound is not available, studies on related heterocyclic systems provide valuable insights. For example, a class of compounds featuring a 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, which shares structural similarities with the aminobenzothiazole scaffold, has been identified as orthosteric antagonists and allosteric modulators of the A₁ adenosine (B11128) receptor. nih.gov This indicates that such heterocyclic amines can occupy receptor binding pockets and modulate their function.

Furthermore, the anti-inflammatory activity of some benzothiazoles has been tentatively linked to the inhibition of bradykinin B2 receptors, suggesting a potential for direct receptor antagonism. google.com The exocyclic amino group and the heterocyclic nitrogen and sulfur atoms of the 2-aminobenzothiazole core provide potential coordination sites that could facilitate binding to various biological targets, including receptor proteins. nih.gov These findings, though indirect, suggest that the 2-aminobenzothiazole scaffold holds potential for the development of novel receptor ligands.

Histamine (B1213489) H3 Receptor Ligand Interactions

No specific in vitro studies detailing the binding affinity or functional activity of this compound at the histamine H3 receptor were identified. Research on other benzothiazole derivatives has shown that this chemical scaffold can serve as a basis for the development of histamine H3 receptor antagonists. However, the influence of the 6-pentyl substitution on this activity has not been documented in the available literature.

Cannabinoid CB2 Receptor Agonism

There is no available in vitro data to confirm or deny the activity of this compound as a cannabinoid CB2 receptor agonist. The CB2 receptor is a known target for various benzothiazole derivatives, which have been explored for their therapeutic potential. nih.gov Nevertheless, specific assays measuring the binding affinity and functional agonism of the 6-pentyl derivative at the CB2 receptor are not present in the reviewed sources.

Other Investigated Biological Activities (In Vitro Context)

Anticonvulsant Properties

Specific in vitro studies to evaluate the anticonvulsant properties of this compound, such as effects on ion channels or neurotransmitter systems implicated in seizure activity, were not found. The 2-aminobenzothiazole core is a feature in some compounds investigated for anticonvulsant effects, but data for the specific 6-pentyl derivative is lacking. ontosight.ainih.gov

Antioxidant Activity

No in vitro assays, such as DPPH or FRAP assays, specifically measuring the antioxidant capacity of this compound have been reported in the available literature. While various phenolic and other substituted benzothiazoles have been assessed for their antioxidant potential, the contribution of a 6-pentyl group to this activity remains uncharacterized.

Analgesic Activity

In vitro studies investigating the analgesic mechanisms of this compound, for example, through interaction with pain-related receptors or enzymes, are not available. Benzothiazole derivatives have been explored as potential analgesic agents; however, specific data for the 6-pentyl analog is absent from the reviewed scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Impact of Substitution at the 6-Position on Biological Activity

The 6-position of the benzothiazole (B30560) ring is a critical site for substitution, and modifications at this position have been shown to significantly influence the biological profile of the resulting compounds. The introduction of different functional groups at this position can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research has demonstrated that a variety of substituents at the 6-position can impart or enhance specific biological activities. For instance, the presence of a nitro group at the 6-position has been associated with microbiological activity. chemistryjournal.net Specifically, 6-nitro benzothiazole derivatives have shown enhanced antibacterial activity. nih.gov In the context of anti-inflammatory applications, substitutions at the 6-position with electron-withdrawing groups like methoxy (B1213986) (–OCH₃) have been found to result in better anti-inflammatory activity. researchgate.net

Furthermore, studies on other benzothiazole derivatives have highlighted the importance of the substituent at the 6-position for anticancer activity. For example, compound 4i, with substitutions at the 2 and 6-positions, displayed significant anticancer potential. nih.gov Another derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, was found to significantly inhibit the proliferation of several cancer cell lines. nih.gov The trifluoromethoxy group at the 6-position, as seen in the drug Riluzole, is crucial for its neuroprotective effects. chemistryjournal.net

While direct studies on a 6-pentyl substituent are less common in the reviewed literature, the general principle is that the nature of the group at this position is a key determinant of the compound's pharmacological profile. The pentyl group, being a non-polar alkyl chain, would significantly increase the lipophilicity of the molecule compared to smaller or more polar substituents. This increased lipophilicity can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Impact of Substituents at the 6-Position on Biological Activity of Benzothiazole Derivatives
Substituent at 6-PositionObserved Biological ActivityReference Compound ExampleSource
Nitro (–NO₂)Enhanced antibacterial activity6-nitro-benzothiazole derivatives chemistryjournal.net, nih.gov
Methoxy (–OCH₃)Improved anti-inflammatory activity6-methoxy-1,3-benzothiazole-2-amine researchgate.net
Trifluoromethoxy (–OCF₃)Neuroprotective activity (glutamate neurotransmission interference)Riluzole chemistryjournal.net
Chloro (–Cl)Anticancer activity6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine nih.gov

Role of the 2-Amino Moiety and its Modifications

The 2-amino group (–NH₂) is a cornerstone of the chemical reactivity and biological activity of many benzothiazole derivatives. nih.gov This moiety is a key site for synthetic modifications, allowing for the introduction of a wide array of functional groups and the construction of more complex, pharmacologically active molecules. nih.gov The nitrogen atoms in the 2-amino group are well-positioned to react with electrophilic reagents, facilitating the synthesis of diverse heterocyclic compounds. nih.gov

The presence of the 2-amino group is considered an essential feature for the activity of certain classes of benzothiazole derivatives. For instance, in the design of selective monoamine oxidase B (MAO-B) inhibitors, a 2-amino-substituted benzothiazole core is one of the three essential structural components. mdpi.com The 2-aminobenzothiazole (B30445) structure itself can exhibit tautomerism, which can influence its binding to biological targets. chemistryjournal.net

Modifications of the 2-amino group have been extensively explored to develop new therapeutic agents. For example, the synthesis of novel 2-aminobenzothiazole compounds with different amines or substituted piperazine (B1678402) moieties has yielded derivatives with anticancer activities. nih.govacs.org These modifications can lead to compounds that inhibit various kinases involved in cancer cell proliferation. nih.gov The versatility of the 2-amino group allows for the creation of libraries of compounds for screening against different diseases, including cancer, viral infections, and inflammatory conditions. nih.gov

Significance of the 2-Amino Moiety in Benzothiazole Derivatives
Feature of 2-Amino MoietyImportanceExample ApplicationSource
High ReactivityAllows for facile functionalization and synthesis of diverse derivatives.Synthesis of fused heterocycles with pharmacological activity. nih.gov
Essential PharmacophoreCrucial for the biological activity of certain classes of compounds.Design of potent and selective MAO-B inhibitors. mdpi.com
Site for ModificationEnables the development of new drugs with improved properties.Creation of anticancer agents by introducing piperazine moieties. nih.gov, acs.org
TautomerismCan influence the binding affinity to biological targets.General consideration in drug design with 2-aminobenzothiazoles. chemistryjournal.net

Influence of Aliphatic Chain Length and Branching on Activity

The length and branching of an aliphatic chain, such as the pentyl group at the 6-position, can have a profound impact on the physicochemical properties and biological activity of a molecule. While specific studies on the 6-pentyl-1,3-benzothiazol-2-amine were not prevalent in the reviewed literature, general principles regarding the influence of aliphatic chain length can be applied.

Increasing the length of an alkyl chain generally increases the lipophilicity of a compound. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, a longer chain may enhance membrane permeability, but it can also lead to increased metabolic breakdown or reduced aqueous solubility. Studies on other molecular systems have shown that the length of an aliphatic chain can influence thermal stability, solubility, and charge-carrier mobility. rsc.org

An interesting phenomenon known as the "odd-even effect" has been observed in molecules with aliphatic chains, where compounds with an even number of carbon atoms in the chain exhibit different physical properties (e.g., melting points) compared to those with an odd number. nih.govmdpi.com This is often due to differences in molecular packing and conformation in the solid state. nih.govmdpi.com Molecules with an even number of CH₂ groups tend to be more planar with an all-trans conformation, while those with an odd number are often non-planar. mdpi.com This can have implications for how the molecule interacts with a receptor binding site.

In the context of 6-alkylphenyl derivatives of other heterocyclic systems, increasing the alkyl chain length has been shown to influence thermal stability and absorption spectra. rsc.org Therefore, it can be inferred that varying the length of the alkyl chain at the 6-position of the benzothiazole ring (e.g., from methyl to hexyl) would systematically alter the biological activity, with an optimal chain length likely existing for any given biological target.

Design Principles for Enhanced Selectivity and Potency

The design of potent and selective benzothiazole-based therapeutic agents relies on a systematic understanding of the structure-activity relationships discussed in the preceding sections. Several key principles have emerged from research in this area.

A common strategy involves a three-part design: a substituted benzothiazole core, an aromatic or heteroaromatic ring system, and a linker connecting the two. mdpi.com The nature of each of these components can be fine-tuned to optimize activity and selectivity. For instance, in the development of MAO-B inhibitors, a 2-amino-substituted benzothiazole core is combined with a linker containing hydrogen bond acceptors and donors, and an aromatic ring system. mdpi.com

Incorporation of heterocyclic moieties is another successful strategy. For example, the introduction of a pyridine (B92270) moiety in benzothiazole derivatives has led to potent antimitotic agents with nanomolar IC₅₀ values. nih.gov Similarly, the use of a piperazine linker has been shown to be effective in creating anticancer compounds. nih.govacs.org

To enhance potency, medicinal chemists often focus on optimizing the interactions with the target protein. This can involve introducing groups that can form hydrogen bonds, hydrophobic interactions, or other favorable contacts. For example, the design of STAT3 inhibitors involved creating benzothiazole derivatives with a unique binding mode in the SH2 domain of the protein, leading to compounds with excellent activity. nih.gov

Medicinal Chemistry and Drug Design Applications of the Benzothiazole Scaffold

Benzothiazole (B30560) as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of new drugs. nih.gov The benzothiazole nucleus fits this description, as its derivatives have demonstrated a remarkable range of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. benthamscience.comnih.govbenthamdirect.comeurekaselect.comijper.orgrjptonline.org The synthetic accessibility of 2-arylbenzothiazoles further enhances their appeal to medicinal chemists. nih.govbenthamdirect.comingentaconnect.com

The pharmacological versatility of benzothiazole derivatives is largely attributed to the various substitution patterns possible on the benzothiazole ring system, particularly at the C-2 and C-6 positions. benthamscience.com These substitutions can significantly influence the compound's biological activity. For instance, the 2-(4-aminophenyl)benzothiazole series has shown notable potential in both the diagnosis of Alzheimer's disease and as antitumor agents. nih.govbenthamdirect.comingentaconnect.com

Research Findings on Benzothiazole Derivatives:

Compound ClassBiological ActivityReference
2-ArylbenzothiazolesAntitumor, Alzheimer's diagnosis nih.govbenthamdirect.comingentaconnect.com
Benzothiazole-guanidinopropanoic acid conjugatesAntiproliferative, Antimicrobial ijper.org
Pyrazolo [1,5-a] pyrimidine (B1678525) and Thiazole (B1198619)Antifungal ijper.org
Benzothiazole-triazole Schiff basesAntimicrobial ijper.org

Development of Multi-Targeted Ligands

The complexity of many diseases, such as neurodegenerative disorders and cancer, often involves multiple pathological pathways. nih.govresearch-nexus.net This has led to a shift from the "one-target, one-molecule" approach to the development of multi-targeted-directed ligands (MTDLs) that can simultaneously interact with several biological targets. nih.govresearch-nexus.netnih.gov The benzothiazole scaffold is well-suited for the design of such MTDLs. nih.gov

A notable example is the development of benzothiazole derivatives as potential treatments for Alzheimer's disease. nih.govresearch-nexus.netsemanticscholar.orgtandfonline.comnih.gov Researchers have designed and synthesized novel benzothiazole-based compounds that act as ligands for the histamine (B1213489) H3 receptor (H3R) while also inhibiting key enzymes implicated in the disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govresearch-nexus.netsemanticscholar.orgtandfonline.comnih.gov

One such study identified compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) as a promising MTDL. nih.govnih.gov This compound exhibited significant affinity for the H3R and also demonstrated inhibitory activity against AChE, BuChE, and MAO-B. nih.govnih.gov Another promising compound, 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative 4b , showed high affinity for the H3R. nih.govresearch-nexus.netsemanticscholar.orgtandfonline.com These findings highlight the potential of the benzothiazole scaffold in creating single molecules that can address the multifaceted nature of complex diseases. nih.govresearch-nexus.net

Multi-Target Activity of Benzothiazole Derivatives in Alzheimer's Disease Research:

CompoundTargetActivityReference
3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone)H3RKi = 0.036 μM nih.govnih.gov
AChEIC50 = 6.7 µM nih.govnih.gov
BuChEIC50 = 2.35 µM nih.govnih.gov
MAO-BIC50 = 1.6 µM nih.govnih.gov
3-(azepan-1-yl)propyloxy-linked benzothiazole derivative 4bH3RKi = 0.012 μM nih.govresearch-nexus.netsemanticscholar.orgtandfonline.com

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. For benzothiazole derivatives, various lead optimization strategies have been employed to enhance their therapeutic potential.

One common strategy involves the modification of substituents on the benzothiazole core. Structure-activity relationship (SAR) studies have shown that the nature and position of these substituents are crucial for activity. rjptonline.orgnih.govchula.ac.thnih.gov For instance, in the development of benzothiazole GPR35 antagonists, a modular synthetic route was used to independently explore the role of different parts of the scaffold. nih.gov This led to the understanding that all three segments of the compound were important for its activity. nih.gov

Another key aspect of lead optimization is improving the metabolic stability of the compounds. In a study on benzothiazole-phenyl analogs as dual sEH/FAAH inhibitors, it was found that while trifluoromethyl groups on the aromatic rings were well-tolerated by the target enzymes, they did not improve metabolic stability in liver microsomes. nih.gov

In the development of DNA gyrase inhibitors, hit-to-lead optimization of a benzothiazole scaffold-based compound involved several strategies. acs.orgacs.orgnih.gov These included improving aqueous solubility, enhancing the inhibition of target enzymes, and reducing off-target effects. nih.gov For example, compound 27 was identified as a lead with improved solubility and a better inhibitory profile compared to the initial hit. nih.gov Further optimization focused on fine-tuning lipophilicity to improve plasma free fraction and other ADME (absorption, distribution, metabolism, and excretion) properties. acs.orgacs.orgnih.gov

Lead Optimization of Benzothiazole-Based DNA Gyrase Inhibitors:

CompoundOptimization GoalOutcomeReference
1 Starting point for hit-to-lead optimizationPotent gyrase inhibitor with antibacterial activity acs.org
27 Improve aqueous solubility, enzyme inhibition, and reduce off-target effects10-fold improved aqueous solubility, 10-fold improved inhibition of topoisomerase IV, 10-fold decreased inhibition of human topoisomerase IIα nih.gov

Emerging Applications and Future Research Directions

Application in Materials Science: Liquid Crystals and Organic Semiconductors

The inherent aromaticity and structural rigidity of the benzothiazole (B30560) core, combined with the flexibility of the pentyl chain, make 6-Pentyl-1,3-benzothiazol-2-amine a promising candidate for the development of novel materials with unique optical and electronic properties.

Liquid Crystals

Research into the liquid crystalline properties of benzothiazole derivatives has shown that the introduction of an alkyl chain, such as a pentyl group, can induce mesomorphic behavior. A study on a series of benzothiazole Schiff bases, specifically (4-alkoxy-benzylidene)-(6-pentyloxy-benzothiazol-2-yl)-amines, which are closely related to the target compound, demonstrated the formation of liquid crystal phases. acs.org These compounds were synthesized by reacting 6-pentyloxy-benzothiazol-2-ylamine with various p-alkoxy aldehydes. acs.org

The investigation revealed that these materials exhibit both nematic (N) and smectic C (SmC) phases. acs.org For instance, the derivative where the alkoxy chain length (n) was 6, displayed only a SmC phase, while shorter chains (n=1 to 5) showed both N and SmC phases. acs.org This indicates that the length of the terminal alkoxy chain significantly influences the type of mesophase observed. The presence of the benzothiazole ring is considered advantageous for inducing smectic phases due to the electron-rich nature of the sulfur atom. acs.org

While direct studies on the liquid crystalline properties of this compound are not yet prevalent, the findings from these closely related derivatives strongly suggest its potential as a building block for new liquid crystalline materials. Future research could focus on the synthesis and characterization of Schiff base derivatives of this compound to explore their mesomorphic behavior and potential applications in display technologies and optical sensors.

Derivative StudiedMesophases Observed
(4-alkoxy-benzylidene)-(6-pentyloxy-benzothiazol-2-yl)-amines (n=1-5)Nematic (N) and Smectic C (SmC)
(4-alkoxy-benzylidene)-(6-pentyloxy-benzothiazol-2-yl)-amines (n=6)Smectic C (SmC)

Organic Semiconductors

The benzothiazole moiety is also a key component in the design of organic semiconductors due to its electron-deficient nature, which facilitates electron transport. Theoretical studies on various benzothiazole derivatives have explored their potential for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

First-principle studies have been conducted to understand the impact of different substituent groups on the charge transport and optoelectronic properties of benzothiazole derivatives. These computational analyses help in predicting the hole and electron injection capabilities of these materials, which are crucial for their performance in electronic devices. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the charge injection barriers and transport properties. nih.gov

While experimental data on the semiconductor properties of this compound is scarce, the existing theoretical framework for benzothiazole derivatives provides a strong basis for future investigations. The pentyl group at the 6-position could influence the molecular packing in the solid state, which in turn would affect the charge mobility. Future research should involve the synthesis of thin films of this compound and its derivatives to experimentally measure their charge transport characteristics and evaluate their potential as organic semiconductors.

Fluorescent Probes and Sensors Development

The benzothiazole scaffold is a well-established fluorophore, and its derivatives are increasingly being developed as fluorescent probes for the detection of various analytes, including metal ions and biological molecules. mdpi.com These probes often operate on mechanisms such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT).

Recent research has demonstrated the use of benzothiazole-based sensors for the detection of biologically and environmentally important metal ions. For instance, a novel benzothiazole-based chemosensor was developed for the selective ratiometric and colorimetric detection of Zn²⁺, Cu²⁺, and Ni²⁺ ions. acs.orgnih.gov Another study reported a benzothiazole derivative coupled to an amino acid core as a fluorimetric chemosensor for Cu²⁺, Zn²⁺, Fe²⁺, and Fe³⁺. mdpi.com

Furthermore, benzothiazole derivatives have been successfully employed as fluorescent probes for biological imaging. They have been used to detect β-amyloid and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov Other applications include the development of "turn-on" fluorescent probes for biothiols in living cells. mdpi.com

The inherent fluorescence of the benzothiazole core in this compound suggests its potential as a platform for the development of new fluorescent probes. The amino group at the 2-position and the pentyl group at the 6-position can be readily functionalized to introduce specific recognition sites for target analytes. This could lead to the creation of highly selective and sensitive sensors for a wide range of applications, from environmental monitoring to medical diagnostics. Future work in this area would involve the design and synthesis of functionalized derivatives of this compound and the evaluation of their fluorescent sensing capabilities towards various analytes.

Detected AnalyteType of Benzothiazole Probe
Zn²⁺, Cu²⁺, Ni²⁺Biphenyl–benzothiazole-based chemosensor acs.orgnih.gov
Cu²⁺, Zn²⁺, Fe²⁺, Fe³⁺Benzothiazole unit coupled to an amino acid core mdpi.com
β-amyloid and α-synuclein aggregatesPush-pull benzothiazole (PP-BTA) derivatives nih.gov
BiothiolsBenzothiazole derivative with a 2,4-dinitrobenzenesulfonate (B1228243) moiety mdpi.com

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing 6-pentyl-1,3-benzothiazol-2-amine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves reacting 4-pentylaniline with potassium thiocyanate (KSCN) and bromine in glacial acetic acid under reflux for 6–8 hours. The reaction mixture is neutralized with NaOH, and the product is isolated via filtration and recrystallized from ethanol. Key intermediates (e.g., this compound) are characterized using melting point analysis, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and infrared (IR) spectroscopy to verify functional groups (e.g., NH₂ and C-S-C stretches) .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Purity is assessed via thin-layer chromatography (TLC) using ethyl acetate/hexane mobile phases. Structural confirmation employs 1^1H and 13^13C NMR to identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon frameworks. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if single crystals are obtained) resolves bond lengths and angles, as demonstrated for analogous benzothiazole derivatives .

Q. What are the critical safety considerations during the synthesis of this compound?

  • Methodological Answer : Bromine and glacial acetic acid require handling in a fume hood with PPE (gloves, goggles). Waste containing thiocyanate byproducts must be neutralized and disposed via certified hazardous waste protocols. Reaction exothermicity necessitates controlled bromine addition to avoid overheating. Post-synthesis, residual solvents are removed under reduced vacuum to minimize inhalation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : A factorial design approach (e.g., 2k^k factorial) can systematically vary parameters:

  • Factors : Reaction time (6–12 hours), temperature (70–110°C), and bromine stoichiometry (1–1.5 equivalents).
  • Response Variables : Yield, purity, and reaction completion (monitored via TLC).
    Computational tools (e.g., density functional theory (DFT)) predict transition states to identify rate-limiting steps, while response surface methodology (RSM) optimizes conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from substituent positional effects or assay variability. Comparative studies should:

  • Use standardized bioassays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition).
  • Apply quantitative structure-activity relationship (QSAR) models to correlate electronic (Hammett σ) or steric (Taft) parameters with activity trends.
  • Validate via docking studies (e.g., AutoDock Vina) to assess binding affinities against target proteins (e.g., bacterial dihydrofolate reductase) .

Q. How can computational methods accelerate the discovery of this compound derivatives with enhanced properties?

  • Methodological Answer :

  • Virtual Screening : Libraries of substituted benzothiazoles are generated using Cheminformatics tools (e.g., RDKit).
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability).
  • Reaction Pathway Simulation : Quantum mechanical calculations (e.g., Gaussian) model intermediates and transition states to guide synthetic feasibility.
    Experimental validation prioritizes compounds with favorable computational profiles .

Q. What analytical techniques differentiate this compound from its regioisomers or degradation products?

  • Methodological Answer :

  • HPLC-MS : Separates isomers via reversed-phase C18 columns and identifies mass fragments (e.g., m/z 235 for [M+H]⁺).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals; NOESY detects spatial proximity of pentyl chains to NH₂ groups.
  • Stability Studies : Accelerated degradation under heat/light (40°C, 75% RH) monitors byproducts via LC-MS .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments for this compound in cytotoxicity assays?

  • Methodological Answer :

  • Dose Range : 0.1–100 µM (logarithmic spacing) in triplicate.
  • Controls : Vehicle (DMSO <0.1%), positive control (e.g., doxorubicin), and untreated cells.
  • Endpoint Assays : MTT for mitochondrial activity, Annexin V/PI for apoptosis.
    Data is analyzed via nonlinear regression (GraphPad Prism) to calculate EC₅₀/LC₅₀ values .

Q. What statistical methods are appropriate for analyzing synergistic effects of this compound in combination therapies?

  • Methodological Answer :

  • Chou-Talalay Method : Computes combination index (CI) using CompuSyn software. CI <1 indicates synergy.
  • Isobolograms : Graph theoretical vs. observed IC₅₀ values.
  • ANOVA with Tukey’s Test : Validates significance across multiple groups (p<0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.